![molecular formula C19H18N2 B2464401 (E)-1-(2-Methylallyl)-2-Styryl-1H-Benzo[d]imidazol CAS No. 477543-66-1](/img/structure/B2464401.png)
(E)-1-(2-Methylallyl)-2-Styryl-1H-Benzo[d]imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 . Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One method involves an electrochemical-oxidation-induced intramolecular annulation under undivided electrolytic conditions . In this process, amines, alkynes, and azides could participate in the transformation to furnish a variety of substituted imidazoles .
Molecular Structure Analysis
Imidazole-based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . This property is analyzed using the scanning-tunneling microscope-break junction (STM-BJ) technique and density functional theory-based calculations .
Chemical Reactions Analysis
Imidazole derivatives are widely distributed in terrestrial and marine environments, and exhibit extensive pharmacological activities . They participate in a variety of chemical reactions, including electrochemical-oxidation-induced intramolecular annulation .
Physical And Chemical Properties Analysis
Imidazole compounds have unique physical and chemical properties due to their amphoteric nature . They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Materialien
Imidazolbasierte molekulare Gerüste, wie z. B. das , können Triplett-Exzitonen, die in hohen Triplett-Niveaus vorhanden sind, erfolgreich in Singulett-Zustände umwandeln . Diese Eigenschaft ist besonders nützlich bei der Entwicklung von fluoreszierenden Materialien, die in verschiedenen Bereichen Anwendung finden, darunter Optoelektronik und Bioimaging .
Organische Leuchtdioden (OLED)
Die gleiche Eigenschaft, die diese Verbindungen für fluoreszierende Materialien nützlich macht, macht sie auch wertvoll für die Entwicklung von OLED-Bauelementen . Die Effizienz dieser Bauelemente kann durch den Einsatz von Imidazol-basierten Luminogenen deutlich verbessert werden .
Biologische Anwendungen
Imidazoliumsalze, die mit Imidazolen verwandt sind, haben in biologischen Systemen breite Anwendung gefunden . Sie wurden in verschiedenen Bereichen der Bioanwendungen eingesetzt, darunter Antitumor-, antimikrobielle, antioxidative und bioengineering-Anwendungen .
Ionische Flüssigkeiten
Imidazoliumsalze sind auch für ihre Verwendung als ionische Flüssigkeiten bekannt . Dies sind Salze, bei denen die Ionen schlecht koordiniert sind, wodurch diese Lösungsmittel unterhalb von 100 °C oder sogar bei Raumtemperatur flüssig sind .
Extraktion von Metallionen
Imidazoliumsalze werden zur Extraktion von Metallionen aus wässrigen Lösungen verwendet . Diese Eigenschaft ist besonders nützlich im Bereich der Hydrometallurgie .
Beschichtung von Metall-Nanopartikeln
Imidazoliumsalze können zur Beschichtung von Metall-Nanopartikeln verwendet werden . Dies kann die Stabilität der Nanopartikel erhöhen und ihnen neue Eigenschaften verleihen .
Antimikrobielle Wirkung
Es wurde festgestellt, dass Imidazoliumsalze eine antimikrobielle Wirkung haben . Dies macht sie nützlich für die Entwicklung neuer antimikrobieller Wirkstoffe .
Erstellung von orientierten Flüssigkristallen
Imidazoliumsalze können zur Herstellung von orientierten Flüssigkristallen verwendet werden . Dies hat potenzielle Anwendungen im Bereich der Displaytechnologie .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that the compound could interact with a variety of targets, depending on the specific context.
Mode of Action
Imidazole derivatives are known to form charge transfer complexes (ctcs) with various molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound could potentially affect pathways involving exciton transformations.
Pharmacokinetics
The stability of imidazole derivatives has been shown to be affected by ph, with these compounds destabilizing at ph values of 4 and 3 . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Imidazole derivatives have been shown to have anticancer properties , suggesting that the compound could potentially have similar effects.
Action Environment
The action of (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the stability of imidazole derivatives has been shown to be affected by pH . Additionally, the presence of other compounds, such as isoprene, can catalyze reactions involving imidazole derivatives . These factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The future directions of research into imidazole compounds are vast and varied. For instance, there is considerable interest in developing imidazole derivatives as safe alternatives to anticancer chemotherapy . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, is a promising area of future research .
Biochemische Analyse
Biochemical Properties
Imidazole derivatives have been found to function as selective and effective receptors for various types of analytes due to their amphoteric nature . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Imidazole compounds have been shown to have anticancer properties, indicating that they may influence cell function and cellular processes
Molecular Mechanism
Imidazole-based π–π stacked dimers have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of imidazole compounds can change over time in laboratory settings. For example, a protocol for the synthesis of disubstituted NH-imidazoles via nucleophilic catalysis has been described . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also exhibit temporal changes in its effects, including changes in stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Imidazole compounds are involved in various metabolic pathways. For example, imidazole-based molecular frameworks can transform triplet excitons present in high triplet levels into singlet states . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be involved in similar metabolic pathways and may interact with various enzymes or cofactors.
Transport and Distribution
Imidazole compounds can form π–π stacked dimers, which have been shown to form strong and efficient conductance pathways in single-molecule junctions . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may be transported and distributed within cells and tissues through similar mechanisms.
Subcellular Localization
The subcellular distributions of reactive oxygen species (ROS) and ROS-modified proteins have been shown to critically influence the redox-sensitive regulation of endothelial nitric oxide synthase (eNOS)-dependent pathways . This suggests that (E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole may also be localized in specific subcellular compartments and may have effects on its activity or function depending on its localization.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15(2)14-21-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-13H,1,14H2,2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJUCFPTZUAWIC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

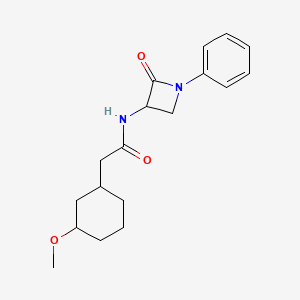
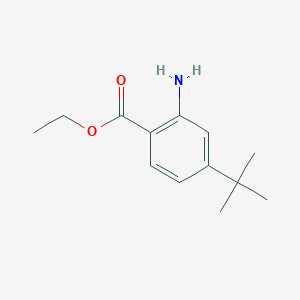
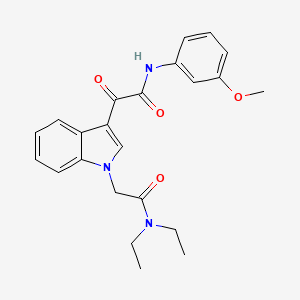

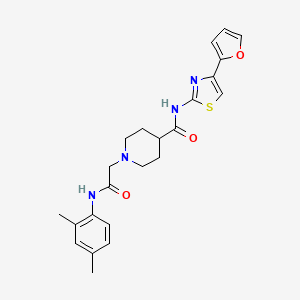
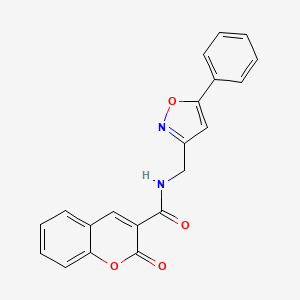
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)



